

3-Bromo-5-(2-hydroxyethyl)isoxazole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-5-(2-hydroxyethyl)isoxazole
Cat. No.:	B174148

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **3-Bromo-5-(2-hydroxyethyl)isoxazole**

Abstract

3-Bromo-5-(2-hydroxyethyl)isoxazole (CAS No. 105175-00-6) is a bifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Possessing both a reactive brominated isoxazole core and a versatile primary alcohol, this molecule serves as a valuable building block for the synthesis of more complex, pharmacologically active agents. The isoxazole heterocycle is a well-established scaffold in drug discovery, known for a wide range of biological activities.^{[1][2][3]} This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of **3-Bromo-5-(2-hydroxyethyl)isoxazole**, with a focus on its practical application for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical entity are critical for its application in synthesis and drug design. These properties dictate solubility, reactivity, and analytical characterization.

Core Chemical Properties

The key identifying and physical characteristics of **3-Bromo-5-(2-hydroxyethyl)isoxazole** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	105175-00-6	[4][5]
Molecular Formula	C ₅ H ₆ BrNO ₂	[4][5][6]
Molecular Weight	192.01 g/mol	[4][5][6]
IUPAC Name	2-(3-bromo-1,2-oxazol-5-yl)ethanol	[4]
Physical Form	Solid	
InChI Key	DNJLIZMLXUFWFE-UHFFFAOYSA-N	[6]
SMILES	OC(C)C=CC(Br)=NO	

Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation and purity assessment. While raw spectra are lot-specific, the expected signature provides a reliable benchmark for characterization.

- ¹H NMR Spectroscopy: Proton NMR is the primary tool for confirming the arrangement of non-exchangeable protons. Based on published data for this molecule, the following characteristic signals are expected in CDCl₃.[7]
 - ~6.36 ppm (s, 1H): This singlet corresponds to the lone proton on the isoxazole ring (H-4), indicating a clean heterocyclic core.
 - ~3.96 ppm (t, 2H): A triplet representing the methylene protons adjacent to the hydroxyl group (-CH₂-OH).
 - ~3.05 ppm (t, 2H): A triplet for the methylene protons adjacent to the isoxazole ring (Ar-CH₂-).

- ^{13}C NMR Spectroscopy: Carbon NMR complements proton NMR by identifying each unique carbon environment. Predicted shifts would include signals for the two distinct methylene carbons, the two sp^2 carbons of the isoxazole ring, and the C-Br carbon.
- Mass Spectrometry: Mass spectrometry confirms the molecular weight and isotopic distribution pattern. For **3-Bromo-5-(2-hydroxyethyl)isoxazole**, the analysis would show two major peaks of nearly equal intensity for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$, which is the characteristic isotopic signature of a molecule containing a single bromine atom.

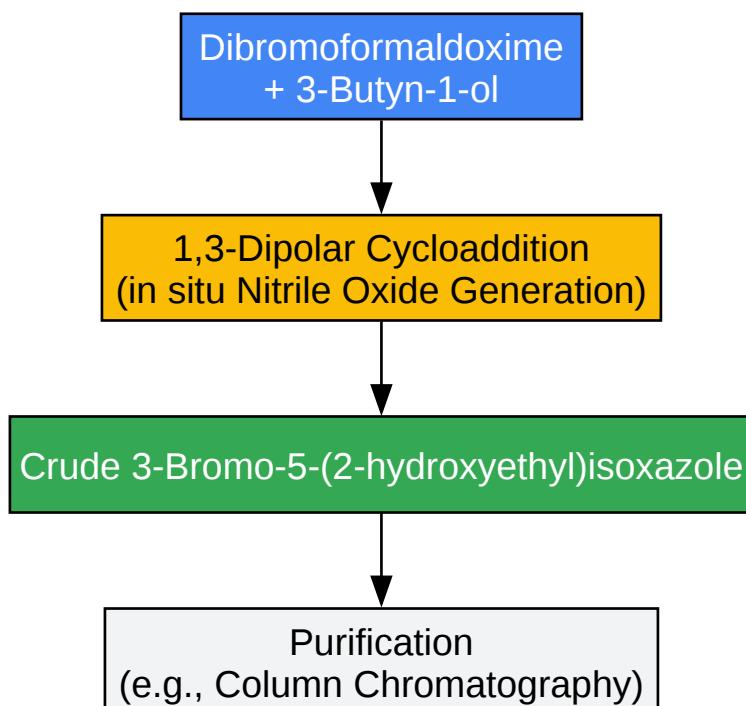


Figure 2: General Synthesis Workflow

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Generalized Synthesis Workflow

Experimental Protocol: Synthesis

The following protocol is a representative procedure based on established methodologies for the synthesis of 3-bromo-5-substituted isoxazoles. [7][8]

- Reaction Setup: In a well-ventilated fume hood, dissolve 3-butyn-1-ol (1.0 equivalent) in a suitable solvent such as diethyl ether or dichloromethane.

- Dipole Generation: Add dibromoformaldoxime (1.0-1.2 equivalents) to the solution.
- Initiation: Cool the mixture in an ice bath and slowly add a base (e.g., a solution of sodium bicarbonate or triethylamine, 1.2 equivalents) dropwise. The base facilitates the *in situ* generation of the highly reactive bromonitrile oxide.
 - Causality Insight: The slow, cooled addition of base is critical to control the exothermic reaction and prevent the undesired dimerization of the nitrile oxide.
- Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the reaction solvent (2-3 times).
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by silica gel column chromatography to yield the pure **3-Bromo-5-(2-hydroxyethyl)isoxazole**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **3-Bromo-5-(2-hydroxyethyl)isoxazole** lies in the orthogonal reactivity of its three key components: the C3-bromine, the primary alcohol, and the isoxazole ring itself.

Reactivity at the C3-Position: The Electrophilic "Warhead"

The bromine atom at the C3 position of the isoxazole ring is the primary site of electrophilic reactivity. [9] It serves as an excellent leaving group in nucleophilic aromatic substitution reactions. This property is extensively exploited in drug discovery, where the 3-bromo-isoxazole scaffold functions as a "handleable and easily affordable electrophilic warhead". [9]

- Covalent Inhibition: This moiety can readily react with soft nucleophiles, most notably the thiol group of cysteine residues within the active sites of enzymes. [9][10] This reactivity has been leveraged to design potent and selective covalent inhibitors for various therapeutic targets, including those in the Keap1-Nrf2 antioxidant pathway. [10][11]

Reactivity of the 2-Hydroxyethyl Side Chain

The primary alcohol on the C5 side chain offers a versatile handle for further chemical modification.

- Oxidation: The alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid. A patented procedure describes the oxidation of the closely related 3-bromo-5-(1-hydroxyethyl)-isoxazole to 3-bromo-5-acetyl-isoxazole using chromic anhydride. [7] This transformation is key in the synthesis of the bronchodilator Broxaterol. [7]*
- Esterification/Etherification: Standard protocols can be used to convert the alcohol into esters or ethers, allowing for the attachment of other functional groups or the modulation of physicochemical properties like lipophilicity.

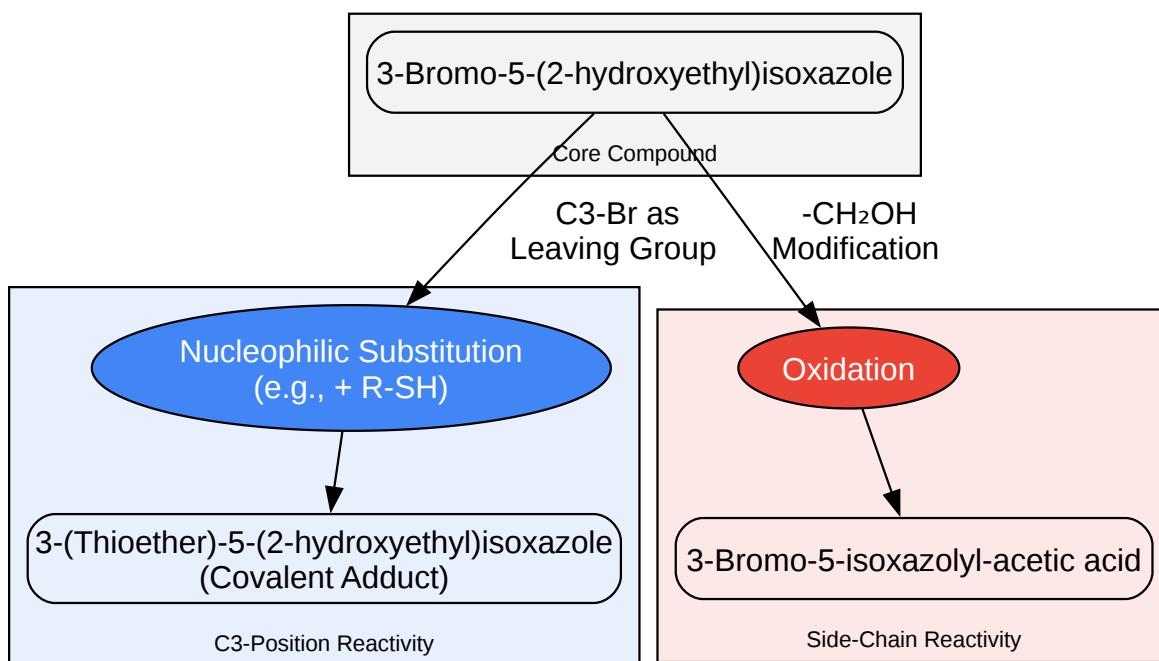


Figure 3: Key Reactivity Pathways

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Key Reactivity Pathways Diagram

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling **3-Bromo-5-(2-hydroxyethyl)isoxazole**.

- GHS Classification: The compound is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage. * Signal Word: Danger. * Hazard Statements: H318 - Causes serious eye damage. * Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Storage: It is classified as a combustible solid (Storage Class 11) and should be stored in a cool, dry, well-ventilated area away from incompatible substances.

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- To cite this document: BenchChem. [3-Bromo-5-(2-hydroxyethyl)isoxazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174148#3-bromo-5-2-hydroxyethyl-isoxazole-chemical-properties>]

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